molecular formula C24H31N3O5S B12146963 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12146963
M. Wt: 473.6 g/mol
InChI Key: VIAAWQGCEJBJJZ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, a diethylaminoethyl side chain, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the pyrrolinone core with a diethylaminoethyl halide under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a dimethoxybenzoyl chloride.

    Incorporation of the Thiazolyl Group: This step involves the reaction of the intermediate with a thiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The diethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one: shares structural similarities with other pyrrolinone derivatives and compounds containing diethylaminoethyl and dimethoxyphenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H31N3O5S/c1-7-26(8-2)12-13-27-19(16-10-9-11-17(31-5)22(16)32-6)18(21(29)24(27)30)20(28)23-14(3)25-15(4)33-23/h9-11,19,29H,7-8,12-13H2,1-6H3

InChI Key

VIAAWQGCEJBJJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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